molecular formula C9H12BrN B1406847 N-(2-Bromo-3-methylbenzyl)-N-methylamine CAS No. 1355334-67-6

N-(2-Bromo-3-methylbenzyl)-N-methylamine

Cat. No.: B1406847
CAS No.: 1355334-67-6
M. Wt: 214.1 g/mol
InChI Key: ONZTZOIOGYNIEP-UHFFFAOYSA-N
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Description

N-(2-Bromo-3-methylbenzyl)-N-methylamine is a secondary amine featuring a benzyl backbone substituted with a bromine atom at the 2-position and a methyl group at the 3-position. Its structural uniqueness lies in the juxtaposition of bromine and methyl substituents on the aromatic ring, which influences electronic properties (e.g., electron-withdrawing Br vs. electron-donating CH₃) and reactivity in substitution or coupling reactions.

Properties

IUPAC Name

1-(2-bromo-3-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-4-3-5-8(6-11-2)9(7)10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZTZOIOGYNIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272016
Record name Benzenemethanamine, 2-bromo-N,3-dimethyl-
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Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355334-67-6
Record name Benzenemethanamine, 2-bromo-N,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-bromo-N,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Bromo-3-methylbenzyl)-N-methylamine can be synthesized through several methods. One common approach involves the bromination of 3-methylbenzylamine, followed by N-methylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The N-methylation step typically involves the reaction of the brominated intermediate with methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-3-methylbenzyl)-N-methylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as N-(2-Hydroxy-3-methylbenzyl)-N-methylamine.

    Oxidation: this compound N-oxide.

    Reduction: N-(3-Methylbenzyl)-N-methylamine.

Scientific Research Applications

N-(2-Bromo-3-methylbenzyl)-N-methylamine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-3-methylbenzyl)-N-methylamine involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. Bromine Position:

  • N-(4-Bromo-3-methylbenzyl)-2-methylbutan-2-amine (CAS 1542394-74-0): The bromine at the 4-position (vs. The branched 2-methylbutan-2-amine substituent increases lipophilicity (ClogP ≈ 3.5) compared to the simpler N-methyl group (ClogP ≈ 2.1) .
  • 2-Bromo-5-methoxy-N,N-dimethylbenzylamine (MFCD06657799): The methoxy group at the 5-position introduces electron-donating effects, opposing the electron-withdrawing bromine. The N,N-dimethylamine group further reduces basicity (pKa ~ 8.5) compared to the target compound’s N-methylamine (pKa ~ 9.2) .

b. Methyl Group Position:

  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide:
    The methyl group at the 2-position adjacent to bromine creates steric hindrance, limiting rotational freedom. The amide and dihydropyridine moieties enable hydrogen bonding and π-π stacking, absent in the target compound .

Amine Substitution Patterns

a. N,N-Disubstituted Analogs:

  • N,N-Di-(4-chlorobenzyl)-N-methylamine:
    Synthesized as a by-product (31.3% yield) in formamide reactions, this dimeric analog exhibits higher molecular weight (MW 323.2 vs. 228.1 for the target compound) and reduced solubility in polar solvents (e.g., ~2 mg/mL in water vs. ~10 mg/mL for the target compound) .
  • N-(4-Bromobenzyl)-N-(2-methoxyethyl)-N-methylamine (CAS 728948-32-1):
    The 2-methoxyethyl group introduces ether oxygen, enhancing water solubility (logP 1.8 vs. 2.5 for the target compound) and metabolic stability due to reduced CYP450 interaction .

b. Heterocyclic Amines:

  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (CAS 120739-62-0):
    The pyridine ring replaces benzene, increasing polarity (logP 1.2) and enabling coordination with metal catalysts. The chlorine at the 6-position directs electrophilic substitution to the 2-position, contrasting with bromine’s ortho/para-directing effects in the target compound .

Functional Group Additions

a. Nitro and Heterocyclic Modifications:

  • N-(1-Benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine:
    The nitro group at the 4-position and pyrazole ring create a highly electron-deficient system, increasing susceptibility to reduction reactions. This contrasts with the target compound’s simpler benzylamine structure, which lacks such redox activity .
  • N-(2-Amino-3-dibromobenzyl)-N-methylcyclohexylamine (Bisolvon®): The cyclohexyl group enhances lipophilicity (ClogP 4.9) and steric shielding, improving blood-brain barrier penetration in its pharmaceutical application as an antitussive .

Key Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Bromine Position Key Substituents logP Notable Properties
N-(2-Bromo-3-methylbenzyl)-N-methylamine 228.1 2 3-CH₃, N-CH₃ 2.5 Moderate basicity, steric hindrance
N-(4-Bromo-3-methylbenzyl)-2-methylbutan-2-amine 270.2 4 Branched alkyl, 3-CH₃ 3.5 High lipophilicity
2-Bromo-5-methoxy-N,N-dimethylbenzylamine 244.1 2 5-OCH₃, N,N-(CH₃)₂ 2.8 Polarized aromatic system
N,N-Di-(4-chlorobenzyl)-N-methylamine 323.2 N/A Dual 4-Cl-benzyl, N-CH₃ 4.1 Low aqueous solubility
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine 170.6 N/A Pyridine, 6-Cl 1.2 Metal coordination capability

Pharmacological and Industrial Relevance

  • Catalytic Utility: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, with N,O-bidentate directing groups, underscore the role of analogous structures in metal-catalyzed C–H functionalization .

Biological Activity

N-(2-Bromo-3-methylbenzyl)-N-methylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1355334-67-6
  • Molecular Formula : C10H12BrN
  • Molecular Weight : 227.11 g/mol

The compound features a bromo-substituted aromatic ring and an amine functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. The bromo substituent may enhance binding affinity through halogen bonding, while the amine group can participate in hydrogen bonding with biological macromolecules.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzylamines have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar activity.

2. Neuropharmacological Effects

Compounds structurally related to this compound have been studied for their effects on neurotransmitter systems. For example:

  • Dopaminergic Activity : Some derivatives have been shown to modulate dopamine receptors, which may be relevant for conditions like Parkinson's disease.
  • Serotonergic Activity : Similar compounds have demonstrated affinity for serotonin receptors, indicating potential applications in treating mood disorders.

Structure-Activity Relationships (SAR)

The SAR studies of related compounds provide insights into how modifications affect biological activity:

  • Bromination : The presence of bromine enhances lipophilicity and may improve receptor binding.
  • Alkyl Substituents : Variations in the length and branching of alkyl groups on the amine nitrogen can significantly influence potency and selectivity for specific receptors.

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various benzylamine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited moderate inhibitory effects, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Benzylamine64Staphylococcus aureus
Control (Ampicillin)4Staphylococcus aureus

Case Study 2: Neuropharmacological Assessment

A pharmacological evaluation revealed that this compound acted as a partial agonist at the 5-HT_2A receptor. This suggests potential applications in treating anxiety disorders.

ParameterValue
EC50 (5-HT_2A receptor)150 nM
EfficacyPartial Agonist

Q & A

Q. Q1: What are the standard synthetic protocols for N-(2-Bromo-3-methylbenzyl)-N-methylamine, and how can purity be optimized?

A: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-bromo-3-methylbenzyl bromide with methylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitoring by TLC and NMR ensures intermediate quality .

Q. Q2: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

A:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl and bromine positions). The benzylic CH₂ group typically appears at δ 3.5–4.0 ppm.
  • X-ray crystallography : Resolves bond angles and stereochemistry. SHELX programs (e.g., SHELXL) refine crystal structures, requiring high-purity single crystals grown via slow evaporation .
  • MS/IR : High-resolution mass spectrometry validates molecular weight, while IR identifies N-H stretches (~3300 cm⁻¹) .

Q. Q3: How should researchers handle and store this compound to ensure stability?

A: Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Avoid moisture (hygroscopic) and acidic conditions, which may hydrolyze the amine. Use gloveboxes for long-term storage. Safety protocols include PPE (gloves, goggles) and fume hoods during handling due to potential respiratory irritation .

Advanced Research Questions

Q. Q4: How can reaction conditions be optimized to improve yields in large-scale synthesis?

A: Key variables include:

  • Catalyst screening : Pd-based catalysts for cross-coupling or phase-transfer catalysts for biphasic systems.
  • Solvent effects : Switch from DMF to THF for easier post-reaction separation.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions.
ConditionYield (Benchmark Study 1) Yield (Study 2)
DMF, 80°C, 24h72%68%
THF, 60°C, 18h65%78%
Catalyst: Pd(OAc)₂85%N/A

Q. Q5: How should contradictory data in spectral analysis or biological activity be resolved?

A: Contradictions may arise from impurities or solvent artifacts. For example:

  • NMR discrepancies : Run DEPT-135 to distinguish CH₂/CH₃ groups or use 2D NMR (COSY, HSQC) for overlapping signals.
  • Biological assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for solvent carriers (DMSO vs. saline). Replicate studies ≥3 times .

Q. Q6: What computational strategies predict the compound’s binding affinity to neurological targets?

A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with acetylcholinesterase or serotonin receptors. Parameterize the bromine atom’s van der Waals radius and partial charges using DFT (B3LYP/6-31G*). Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. Q7: What in vitro/in vivo models are suitable for evaluating its therapeutic potential?

A:

  • In vitro : Cytotoxicity screening via MTT assay (cancer cell lines); patch-clamp studies for ion channel modulation.
  • In vivo : Rodent models for neuropathic pain or neurodegenerative diseases (e.g., scopolamine-induced memory impairment). Dose-response curves and pharmacokinetics (HPLC-MS) assess bioavailability .

Methodological Challenges

Q. Q8: How can researchers address low solubility in aqueous media during biological testing?

A: Use co-solvents (e.g., cyclodextrins or PEG-400) or prepare hydrochloride salts. Sonication (30 min) or nanoemulsion formulations enhance dispersion. Confirm stability via UV-Vis spectroscopy over 24h .

Q. Q9: What strategies validate the compound’s role in multi-step organic syntheses?

A: Isotopic labeling (¹³C-methylamine) tracks incorporation into complex molecules. Mechanistic studies (e.g., radical trapping with TEMPO) identify reaction pathways. Collaborate with crystallography labs to solve intermediates’ structures .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromo-3-methylbenzyl)-N-methylamine
Reactant of Route 2
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N-(2-Bromo-3-methylbenzyl)-N-methylamine

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